![molecular formula C20H14ClN5O5 B2469515 N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923141-06-4](/img/no-structure.png)

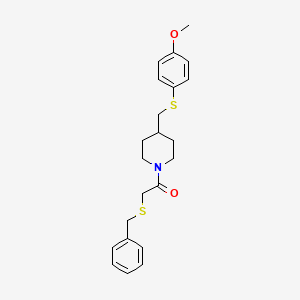

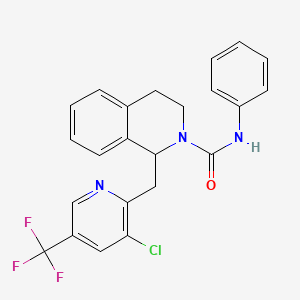

N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are one of the most important biological families of nitrogen-containing molecules called nitrogen bases .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of 1,3-dielectrophilic components with urea derivatives in the presence of K2CO3 under reflux . Tert-butanol has been reported as a suitable solvent for this reaction . In a specific example, the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involved a seven-step process starting from dimethyl malonate .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring containing two nitrogen atoms . The specific structure of “N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” would include additional functional groups attached to the pyrimidine ring, as indicated by its name.Chemical Reactions Analysis

Pyrimidine derivatives demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The specific reactivity of “N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” would depend on the nature of its functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine appears as a white crystalline solid . The specific properties of “N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” would depend on its functional groups.科学的研究の応用

Antibacterial Activity

N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide: (let’s call it Compound A) has shown promising antibacterial potential. In a study by Cordeiro et al., it was evaluated against Klebsiella pneumoniae, a pathogen responsible for various community and nosocomial infections . Key findings include:

Anti-Inflammatory and Analgesic Properties

In another context, indole derivatives have been explored for their biological potential. While not directly related to Compound A, it’s worth noting that certain indole derivatives exhibit anti-inflammatory and analgesic activities . Further research could explore similar properties for Compound A.

Anticancer Evaluation

Although not extensively studied, Compound A’s structural features warrant investigation into its anticancer potential. Researchers have synthesized related compounds with promising results . Future studies could explore its effects on cancer cells and potential mechanisms of action.

作用機序

While the specific mechanism of action for “N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is not mentioned in the search results, pyrimidine derivatives have been studied for their potential biological activities. For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit the expression and activities of certain vital inflammatory mediators .

将来の方向性

The exploration of the chemistry and medicinal diversity of pyrimidine derivatives might pave the way for future discoveries in therapeutic medicine . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced biological activities with minimum toxicity .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves the condensation of 4-chloro-3-nitroaniline with ethyl acetoacetate to form 4-chloro-3-nitrophenyl-3-oxobutanoate. This intermediate is then reacted with phenylhydrazine to form 4-chloro-3-nitrophenylhydrazone, which is cyclized with methyl acetoacetate to form 5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. The final compound is obtained by amidation of the carboxylic acid with ammonia or an amine.", "Starting Materials": [ "4-chloro-3-nitroaniline", "ethyl acetoacetate", "phenylhydrazine", "methyl acetoacetate", "ammonia or amine" ], "Reaction": [ "Condensation of 4-chloro-3-nitroaniline with ethyl acetoacetate in the presence of a base to form 4-chloro-3-nitrophenyl-3-oxobutanoate", "Reaction of 4-chloro-3-nitrophenyl-3-oxobutanoate with phenylhydrazine in the presence of a base to form 4-chloro-3-nitrophenylhydrazone", "Cyclization of 4-chloro-3-nitrophenylhydrazone with methyl acetoacetate in the presence of a base to form 5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid", "Amidation of 5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid with ammonia or an amine in the presence of a coupling reagent to form N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide" ] } | |

CAS番号 |

923141-06-4 |

製品名 |

N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

分子式 |

C20H14ClN5O5 |

分子量 |

439.81 |

IUPAC名 |

N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

InChI |

InChI=1S/C20H14ClN5O5/c1-24-10-13(18(27)22-11-7-8-14(21)15(9-11)26(30)31)16-17(24)19(28)25(20(29)23-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,22,27)(H,23,29) |

InChIキー |

PNCZAZJQDAQMLX-UHFFFAOYSA-N |

SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine](/img/structure/B2469432.png)

![Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2469437.png)

![5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2469438.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2469439.png)

![N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide](/img/structure/B2469441.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2469447.png)

![N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2469454.png)